molecular formula C20H16N4O7S3 B2944866 (Z)-ethyl 2-(2-((5-nitrobenzo[b]thiophene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 887210-07-3

(Z)-ethyl 2-(2-((5-nitrobenzo[b]thiophene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2944866
CAS No.: 887210-07-3
M. Wt: 520.55
InChI Key: MTSZIENJTHHZNL-XDOYNYLZSA-N
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Description

“(Z)-ethyl 2-(2-((5-nitrobenzo[b]thiophene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate” is a heterocyclic compound featuring a benzo[d]thiazole core substituted with a sulfamoyl group at the 6-position and a (Z)-configured imino linkage to a 5-nitrobenzo[b]thiophene-2-carbonyl moiety. The ethyl acetate ester at the 3-position further modulates its physicochemical properties.

Properties

IUPAC Name

ethyl 2-[2-(5-nitro-1-benzothiophene-2-carbonyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O7S3/c1-2-31-18(25)10-23-14-5-4-13(34(21,29)30)9-16(14)33-20(23)22-19(26)17-8-11-7-12(24(27)28)3-6-15(11)32-17/h3-9H,2,10H2,1H3,(H2,21,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTSZIENJTHHZNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O7S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 2-(2-((5-nitrobenzo[b]thiophene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Benzo[b]thiophene Core: Starting with a suitable thiophene derivative, nitration is performed to introduce the nitro group at the desired position.

    Coupling with Benzo[d]thiazole: The nitrobenzo[b]thiophene is then coupled with a benzo[d]thiazole derivative under conditions that favor the formation of the imino linkage.

    Introduction of the Sulfonamide Group: Sulfonylation is carried out using sulfonyl chlorides in the presence of a base to introduce the sulfonamide group.

    Esterification: The final step involves esterification with ethyl acetate under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group under catalytic hydrogenation conditions.

    Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Aqueous acid or base for hydrolysis.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Amino derivative: From reduction of the nitro group.

    Carboxylic acid: From hydrolysis of the ester group.

    Substituted derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biological pathways.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities, due to the presence of the nitro and sulfonamide groups.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (Z)-ethyl 2-(2-((5-nitrobenzo[b]thiophene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate would depend on its specific application. For instance, if used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking substrate access. The nitro group could participate in redox reactions, while the sulfonamide group might interact with biological targets through hydrogen bonding or ionic interactions.

Comparison with Similar Compounds

Key Structural Features:

  • Benzo[d]thiazole Core: Shared with analogues like (Z)-ethyl 2-(6-bromo-2-((2-(methylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate (CAS 896276-63-4) .
  • Substituent Variations :

    Compound R₁ (Position 6) R₂ (Position 2) Molecular Formula Molecular Weight (g/mol)
    Target Compound Sulfamoyl 5-nitrobenzo[b]thiophene-2-CO C₂₁H₁₆N₄O₇S₃ (estimated) ~548.5 (estimated)
    CAS 896276-63-4 Bromo 2-(methylsulfonyl)benzoyl C₁₉H₁₇BrN₂O₅S₂ 497.4

Implications :

  • The 5-nitrobenzo[b]thiophene moiety introduces electron-withdrawing effects and aromatic bulk compared to the methylsulfonylbenzoyl group in CAS 896276-63-3. This could influence binding affinity to enzymes or receptors, such as kinases or sulfotransferases .

Functional Comparison with Sulfonylurea Herbicides

While unrelated in application, sulfonylurea herbicides (e.g., metsulfuron methyl ester) share sulfamoyl groups with the target compound. These herbicides inhibit acetolactate synthase (ALS) in plants via sulfonylurea-receptor interactions . By analogy, the sulfamoyl group in the target compound might facilitate interactions with mammalian enzymes, though its specific targets remain unconfirmed.

Thiazolylmethylcarbamate Analogues

Thiazolylmethylcarbamates (e.g., compounds l, m, w, x in ) share the thiazole heterocycle but differ in substitution patterns (carbamates vs. esters) . Carbamates generally exhibit greater metabolic stability than esters, suggesting the target compound’s ethyl acetate group may confer faster clearance in vivo. This could be advantageous for short-acting therapeutic agents but a limitation for sustained effects.

Biological Activity

(Z)-ethyl 2-(2-((5-nitrobenzo[b]thiophene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound's structure can be depicted as follows:

  • Molecular Formula : C21H15N3O5S2
  • Molecular Weight : 453.5 g/mol
  • IUPAC Name : ethyl 2-[(5-nitro-1-benzothiophene-2-carbonyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics. A notable study synthesized derivatives of benzo[b]thiophene and evaluated their antimicrobial properties against Staphylococcus aureus, including methicillin-resistant strains (MRSA). The compound exhibited a minimum inhibitory concentration (MIC) of 4 µg/mL against MRSA strains, indicating significant antibacterial activity .

CompoundMIC (µg/mL)Bacterial Strain
(Z)-ethyl 2-(...)4MRSA
II.b (related compound)4S. aureus

Anticancer Activity

The potential anticancer properties of the compound were explored through in vitro assays. The compound demonstrated cytotoxic effects on various cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation. For instance, the compound was tested on adenocarcinomic human alveolar basal epithelial cells (A549), showing no cytotoxicity at concentrations up to 128 µg/mL, suggesting a favorable safety profile for further development .

Anti-inflammatory Activity

Anti-inflammatory properties were assessed through various assays measuring the inhibition of pro-inflammatory cytokines. Compounds structurally similar to (Z)-ethyl 2-(...) have shown promise in reducing levels of TNF-alpha and IL-6 in vitro, which are critical mediators in inflammatory pathways. This suggests that the compound may have therapeutic potential in treating inflammatory diseases .

Case Studies and Research Findings

  • Synthesis and Evaluation : A comprehensive study synthesized a series of benzo[b]thiophene derivatives, including the target compound. The evaluation included antimicrobial screening against resistant strains and cytotoxicity assessments on human cell lines. The results indicated that structural modifications significantly influenced biological activity .
  • Structure-Activity Relationship (SAR) : Investigations into SAR revealed that specific functional groups on the benzo[b]thiophene nucleus enhance antibacterial activity while maintaining low cytotoxicity. The presence of nitro groups was particularly noted for increasing potency against bacterial targets .
  • Future Directions : Ongoing research is focused on optimizing the chemical structure to enhance bioactivity and reduce side effects. The exploration of combination therapies with existing antibiotics is also being considered to combat antibiotic resistance more effectively .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare this compound, and what reaction conditions are critical for achieving high yields?

  • Methodology : The compound's synthesis likely involves multi-step reactions, including condensation of benzo[b]thiophene derivatives with sulfamoyl-bearing intermediates. A three-component reaction strategy (similar to ) under reflux in acetone or DMF could facilitate imine bond formation. Critical parameters include temperature control (80–100°C), solvent polarity, and stoichiometric ratios of nitrobenzo[b]thiophene-2-carbonyl chloride and sulfamoylbenzothiazol precursors. Catalytic bases like triethylamine may enhance nucleophilic substitution efficiency .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Assign peaks for the (Z)-configuration using coupling constants (e.g., olefinic protons) and NOE experiments to distinguish stereoisomers.
  • IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and sulfonamide (S=O, ~1350–1150 cm⁻¹) stretches.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion mass and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data when assigning the Z-configuration?

  • Methodology :

  • 2D NMR (NOESY/ROESY) : Detect spatial proximity between the ethyl ester group and the nitrobenzo[b]thiophene moiety to confirm the Z-configuration.
  • X-ray Crystallography : Use SHELXL ( ) for unambiguous structural determination. Refinement protocols should account for disorder in flexible groups like the sulfamoyl substituent .

Q. What strategies optimize the introduction of the sulfamoyl group while minimizing side reactions?

  • Methodology :

  • Stepwise Sulfamoylation : React benzothiazol-3(2H)-yl intermediates with sulfamoyl chloride in anhydrous THF at 0°C to avoid hydrolysis.
  • Protection/Deprotection : Use tert-butyl groups to protect reactive amines during nitro-group reduction.
  • Design of Experiments (DoE) : Apply flow chemistry () to screen parameters (e.g., pH, temperature) for optimal sulfamoylation efficiency .

Q. How do computational models elucidate the electronic effects of nitro and sulfamoyl substituents on reactivity?

  • Methodology :

  • DFT Calculations : Simulate charge distribution using Gaussian or ORCA software. The nitro group’s electron-withdrawing nature increases electrophilicity at the imine carbon, while the sulfamoyl group stabilizes intermediates via resonance.
  • Molecular Dynamics (MD) : Predict solvation effects and transition-state geometries for key steps like cyclization .

Data Contradiction & Mechanistic Analysis

Q. How should researchers address conflicting data in reaction yields when varying solvents?

  • Methodology :

  • Solvent Polarity Analysis : Compare yields in polar aprotic (DMF, DMSO) vs. non-polar solvents (toluene). High-polarity solvents may stabilize charged intermediates but risk side reactions (e.g., hydrolysis).
  • Kinetic Studies : Use in situ FTIR or HPLC to monitor intermediate formation rates. Contradictions may arise from competing pathways (e.g., imine vs. enamine formation) .

Q. What mechanistic insights explain unexpected byproducts during nitro-group reduction?

  • Methodology :

  • Isolation of Intermediates : Characterize byproducts via LC-MS to identify reduction pathways (e.g., over-reduction to amines or ring-opening).
  • Catalytic Screening : Test Pd/C vs. Raney Ni catalysts. Over-hydrogenation is mitigated by using H₂ partial pressure control .

Application-Oriented Questions

Q. How can this compound serve as a precursor for bioactive molecule development?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Modify the sulfamoyl group to enhance binding to bacterial dihydropteroate synthase (DHPS) targets.
  • In Vitro Assays : Test antimicrobial activity against Gram-positive pathogens, referencing protocols from .

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